2-[(12-ethyl-12-methyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound with a unique structure that combines elements of pyrano, thieno, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin scaffold, followed by the introduction of the sulfanyl and acetamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure consistent quality and efficiency. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Methylcoumarin: A related compound with a simpler structure, used in organic synthesis and as a fragrance.
4-Methylcoumarin: Another similar compound with applications in organic synthesis and as a fluorescent probe.
Uniqueness
What sets 2-[(6-ethyl-6-methyl-4-oxo-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide apart is its complex structure, which combines multiple functional groups and heterocycles
Properties
Molecular Formula |
C27H27N3O3S2 |
---|---|
Molecular Weight |
505.7g/mol |
IUPAC Name |
2-[(12-ethyl-12-methyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c1-4-27(3)14-20-21(15-33-27)35-24-23(20)25(32)30(19-8-6-5-7-9-19)26(29-24)34-16-22(31)28-18-12-10-17(2)11-13-18/h5-13H,4,14-16H2,1-3H3,(H,28,31) |
InChI Key |
CDPKCGKMTXDDCV-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)C)C5=CC=CC=C5)C |
Origin of Product |
United States |
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